KN 93 Phosphate is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II.
CaM kinase II inhibitor; water soluble version of KN 93.
KN-93 Phosphate
CAS No.: 1188890-41-6
Cat. No.: VC0005017
Molecular Formula: C26H32ClN2O8PS
Molecular Weight: 599.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1188890-41-6 |
---|---|
Molecular Formula | C26H32ClN2O8PS |
Molecular Weight | 599.0 g/mol |
IUPAC Name | N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid |
Standard InChI | InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; |
Standard InChI Key | NNKJTPOXLIILMB-IPZCTEOASA-N |
Isomeric SMILES | CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Canonical SMILES | CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Appearance | A crystalline solid |
Chemical and Structural Characteristics
Molecular Composition and Physicochemical Properties
KN-93 Phosphate (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate) is a sulfonamide derivative with a molecular weight of 599.03 g/mol . Its phosphate group enhances aqueous solubility compared to the parent compound KN-93 (PubChem CID: 5312122) , enabling broader experimental applications. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₂₉ClN₂O₄S·H₃PO₄ | |
Solubility in DMSO | 100 mg/mL (166.93 mM) | |
Solubility in Water | 92 mg/mL (153.58 mM) | |
Purity | ≥98% |
The crystal structure of the CaM-KN-93 complex reveals three KN-93 molecules binding to CaM's hydrophobic pockets in a Ca²⁺-dependent manner . This tripartite interaction involves:
-
KN-93 201 (pink): Embedded in CaM's N-terminal domain via Phe19, Ile63, and Met71 .
-
KN-93 202 (purple): Anchored to the C-terminal domain through Phe92, Met124, and Met145 .
-
KN-93 203 (green): Peripheral binding mediated by Leu18 and Met109 .
Synthesis and Stability
KN-93 Phosphate is synthesized through phosphorylation of KN-93, improving its solubility without altering the core inhibitory pharmacophore . Stability studies indicate the compound remains intact for ≥24 months at -20°C when protected from light and moisture .
Mechanism of Action
Calmodulin Interaction
Contrary to initial assumptions, KN-93 Phosphate directly binds CaM with moderate affinity (EC₅₀ = 5.1–6.3 μM) . This interaction stabilizes Ca²⁺ in CaM's EF-hand motifs, slowing Ca²⁺ dissociation rates by 40–60% . Consequently, KN-93 Phosphate:
-
Disrupts CaM binding to Na<sub>V</sub>1.5 sodium channels, reducing late sodium current (I<sub>NaL</sub>) by 32% .
-
Enhances ryanodine receptor (RyR2) Ca²⁺ release in cardiomyocytes independent of CaMKII .
Research Applications and Findings
Cardiac Electrophysiology
In Langendorff-perfused rat hearts, KN-93 Phosphate (10 μM) suppresses CaMKII-mediated proarrhythmic effects:
Parameter | Change vs. Control | Mechanism |
---|---|---|
Action Potential Duration | ↑ 15% | Reduced I<sub>NaL</sub> |
RyR2 Open Probability | ↑ 22% | Direct CaM modulation |
These dual actions complicate interpretation of arrhythmia studies but provide insights into CaM-CaMKII crosstalk.
Neuropharmacology
KN-93 Phosphate demonstrates therapeutic potential in neurological models:
-
Levodopa-induced dyskinesia: Intrastriatal injection (5 μg) decreases abnormal involuntary movements by 47% in rats, correlating with reduced phosphorylation of GluR1 at Ser845 .
-
Dopamine synthesis: At 10 μM, it inhibits tyrosine hydroxylase activity in PC12h cells by 63%, suggesting utility in managing hyperdopaminergic states .
Pharmacological Considerations
Solubility and Formulation
While highly soluble in aqueous buffers (153.58 mM in water), KN-93 Phosphate precipitates in saline solutions . Recommended formulations:
-
In vitro: Dissolve in DMSO (≤0.1% final concentration)
-
In vivo: Use citrate buffer (pH 4.5) for intracranial injections
Off-Target Effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume